molecular formula C14H15F3N6 B10904353 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10904353
M. Wt: 324.30 g/mol
InChI Key: BDYOATBHTIBLAY-UHFFFAOYSA-N
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Description

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a trifluoromethylating agent to introduce the trifluoromethyl group. This is followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl and cyanide groups in 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15F3N6

Molecular Weight

324.30 g/mol

IUPAC Name

5-(1-ethyl-5-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H15F3N6/c1-3-22-8(2)10(7-19-22)11-4-12(14(15,16)17)23-13(21-11)9(5-18)6-20-23/h6-7,11-12,21H,3-4H2,1-2H3

InChI Key

BDYOATBHTIBLAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F)C

Origin of Product

United States

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